Structural Differentiation for Target Binding: Side Chain Length vs. Acetamide Analog
The target compound possesses a 3-phenylpropanamide tail, which is one methylene unit longer than the 2-phenylacetamide tail found in the closest screened analog, CAS 886910-91-4. In high-throughput screening (HTS) assays, CAS 886910-91-4 showed activity against regulators of G-protein signaling (RGS4) and the mu-type opioid receptor (OPRM1), among other targets . This indicates the core scaffold is biologically active. The extended carbon chain in the target compound introduces greater conformational flexibility and altered hydrogen-bonding potential, which could significantly differentiate its binding kinetics (Kon/Koff) and selectivity profile compared to the shorter analog, a critical factor during lead optimization where subtle structural modifications are key to improving potency and reducing off-target effects.
| Evidence Dimension | Side chain carbon length |
|---|---|
| Target Compound Data | 3-carbon chain (3-phenylpropanamide) |
| Comparator Or Baseline | CAS 886910-91-4 (2-carbon chain, 2-phenylacetamide); Active in HTS for RGS4, OPRM1 |
| Quantified Difference | One additional methylene (-CH2-) group |
| Conditions | Structural comparison; HTS data for comparator only |
Why This Matters
This structural difference is a primary driver of altered target selectivity and binding affinity in medicinal chemistry campaigns, making this compound a necessary tool for SAR studies.
